Perchloric acid;1-(2-piperidin-1-ylethyl)piperidine
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Overview
Description
Perchloric acid;1-(2-piperidin-1-ylethyl)piperidine is a compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
The synthesis of perchloric acid;1-(2-piperidin-1-ylethyl)piperidine involves several steps. One common method includes the cyclization of amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods are efficient and can be scaled up for industrial production.
Chemical Reactions Analysis
Perchloric acid;1-(2-piperidin-1-ylethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorinating agents like SOCl2 and reducing agents like hydrogen gas in the presence of a catalyst . Major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones .
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives have shown potential as anticancer agents, antihypertensive drugs, and antimicrobial agents . The compound’s versatility makes it valuable in various industrial applications, including the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of perchloric acid;1-(2-piperidin-1-ylethyl)piperidine involves its interaction with molecular targets and pathways in biological systems. For instance, piperidine derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Perchloric acid;1-(2-piperidin-1-ylethyl)piperidine can be compared with other piperidine derivatives such as piperine and icaridin . Piperine, found in black pepper, has antioxidant properties and potential anticancer activity . Icaridin, used as an insect repellent, interacts with the olfactory system of insects . The unique structure of this compound gives it distinct properties and applications compared to these similar compounds.
Properties
CAS No. |
65045-39-8 |
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Molecular Formula |
C12H26Cl2N2O8 |
Molecular Weight |
397.25 g/mol |
IUPAC Name |
perchloric acid;1-(2-piperidin-1-ylethyl)piperidine |
InChI |
InChI=1S/C12H24N2.2ClHO4/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;2*2-1(3,4)5/h1-12H2;2*(H,2,3,4,5) |
InChI Key |
JFKUWTXFFMEDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CCCCC2.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
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